tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride
Description
tert-Butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethyl substituent on the piperidine ring. The compound is synthesized via a multi-step process involving Boc protection of the amine group, alkylation, and final hydrochloride salt formation to enhance stability and solubility . Such carbamate-protected piperidine derivatives are widely used as intermediates in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors due to their conformational flexibility and bioavailability .
Properties
IUPAC Name |
tert-butyl N-[[(3R,4R)-3-ethylpiperidin-4-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-5-10-8-14-7-6-11(10)9-15-12(16)17-13(2,3)4;/h10-11,14H,5-9H2,1-4H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHDBOBDJKAUIU-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1CNC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CNC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with ethyl halides. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride has been investigated as a potential drug candidate for various conditions due to its ability to modulate biological pathways.
Case Study: JAK Inhibitors
In the context of Janus Kinase (JAK) inhibitors, this compound serves as a key intermediate in the synthesis of more potent derivatives. Research indicates that modifications of the piperidine structure can enhance the efficacy against autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuropharmacological Studies
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies have shown that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Dopaminergic Activity
Research involving analogs of tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride has demonstrated their ability to act as dopamine receptor modulators. These findings are critical for developing therapies for conditions like Parkinson's disease and schizophrenia .
Antagonistic Properties
Recent investigations have highlighted the compound's potential as an antagonist for Toll-like receptors (TLR7/8), which play a role in immune response modulation. This application is particularly relevant in developing treatments for viral infections and autoimmune diseases.
Case Study: TLR7/8 Antagonism
A study focused on polycyclic compounds related to this class has shown promising results in inhibiting TLR7/8 pathways, suggesting that tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride could be further explored as an immunomodulatory agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and synthetic methodologies.
Substituent and Ring System Variations
Key Observations :
- Ring Size : Piperidine (6-membered) derivatives exhibit greater flexibility compared to pyrrolidine (5-membered) and azetidine (4-membered) analogs, which may influence receptor binding and pharmacokinetics .
- Substituent Effects: Ethyl vs. Fluorine Substituents: The difluoropyrrolidine derivative (logP ~1.2) shows higher polarity due to electronegative fluorine atoms, improving aqueous solubility but reducing CNS penetration .
Physicochemical and Pharmacokinetic Properties
Key Findings :
- The target compound’s higher logP correlates with improved blood-brain barrier (BBB) penetration compared to polar derivatives like the difluoropyrrolidine analog .
- The cyclopropyl analog’s reduced metabolic stability (t₁/₂ = 60 min vs. 45 min) suggests that ethyl substituents may accelerate cytochrome P450-mediated oxidation .
Biological Activity
tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride can be represented as follows:
- Molecular Formula : C13H24ClN2O2
- Molecular Weight : 276.80 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged.
The biological activity of tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride is primarily attributed to its interaction with various biological targets, notably the androgen receptor (AR). Research indicates that this compound may function as an androgen receptor degradation enhancer, potentially leading to therapeutic applications in conditions like prostate cancer where androgen signaling is pivotal.
Biological Activities
- Androgen Receptor Modulation :
- Inhibitory Effects on Cell Proliferation :
- Neuroprotective Properties :
Study 1: Androgen Receptor Degradation
A study conducted on prostate cancer cell lines treated with tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride showed a significant decrease in AR levels over time. The compound was administered at varying concentrations (0.1 µM to 10 µM) over 48 hours, resulting in a dose-dependent reduction in AR expression.
Study 2: Cell Proliferation Inhibition
In vitro assays using breast cancer cell lines indicated that treatment with the compound led to a reduction in cell viability by approximately 60% at a concentration of 5 µM after 72 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
